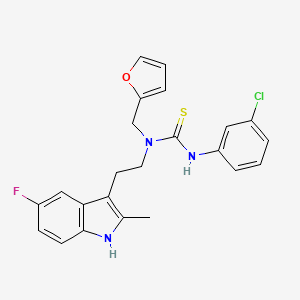

![molecular formula C25H26ClN7O2 B2823533 (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920369-52-4](/img/structure/B2823533.png)

(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

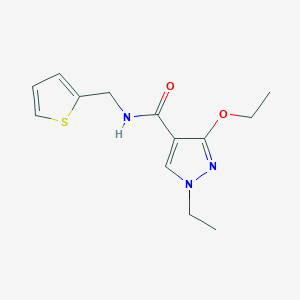

The compound “(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a butoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a methanone group . This compound is likely to be a part of a larger class of compounds known as triazoles .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could be formed using a variety of methods, including the reaction of an azide with an alkyne . The piperazine ring could be formed through a reaction involving a diamine . The specific details of the synthesis would depend on the exact starting materials and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms and four carbon atoms . The butoxyphenyl and chlorophenyl groups are aromatic rings with additional functional groups attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the nitrogen atoms in the triazole and piperazine rings could act as nucleophiles in reactions with electrophiles .Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized a range of compounds including triazole and pyrimidine derivatives, focusing on their potential antimicrobial activities. For example, a study detailed the synthesis of novel 1,2,4-triazole derivatives, highlighting their process and evaluating their antimicrobial efficacy against various microorganisms, showing that some compounds possess moderate to good activities (Bektaş et al., 2007). Another research synthesized pyrimidine derivatives, aiming to explore their antimicrobial potential, which also revealed varied antimicrobial properties among the synthesized compounds (El-Agrody et al., 2001).

Anticancer Studies

The potential anticancer activities of related chemical structures have been a subject of investigation. For instance, a study explored the synthesis of piperazine methanone derivatives, with some showing promising in vitro anticancer activity against specific cancer cell lines, including human breast cancer cells, demonstrating the relevance of these chemical structures in the search for new anticancer agents (Mallikarjuna et al., 2014).

Analytical Determination and Bioactivity

A novel T-type calcium channel blocker, closely related to the compound of interest, was synthesized and assessed for its bioactivity, including pain relief and analgesic properties in animal models. A specific liquid chromatography-mass spectrometry method was developed to determine its concentration in rat plasma, showcasing the compound's potential therapeutic applications (Noh et al., 2011).

Future Directions

Future research could focus on further exploring the biological activity of this compound and related compounds. This could include testing the compound against a variety of biological targets, studying its mechanism of action, and optimizing its structure for improved activity and reduced toxicity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .

properties

IUPAC Name |

(4-butoxyphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN7O2/c1-2-3-16-35-21-10-4-18(5-11-21)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-8-6-19(26)7-9-20/h4-11,17H,2-3,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJSBFQCKLYOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

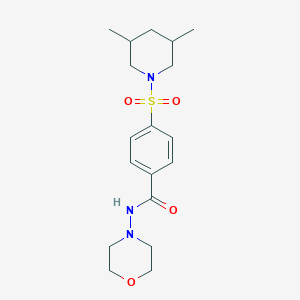

![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)

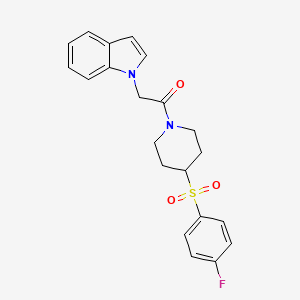

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

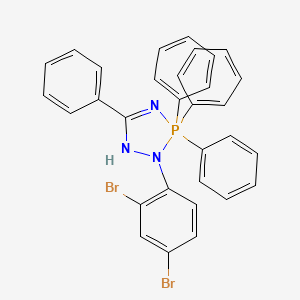

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)

![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)